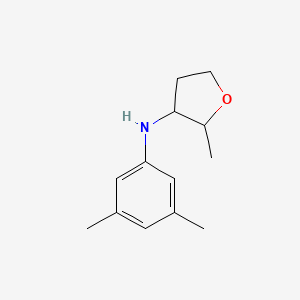![molecular formula C11H16BrNO2 B13277422 2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13277422.png)
2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol is an organic compound that features a brominated aromatic ring and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol typically involves a multi-step process. One common method starts with the bromination of 4-methoxybenzyl alcohol to form 3-bromo-4-methoxybenzyl alcohol. This intermediate is then reacted with 2-amino-1-propanol under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of 2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-one.
Reduction: Formation of 2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol.
Substitution: Formation of 2-{[(3-Iodo-4-methoxyphenyl)methyl]amino}propan-1-ol.
Scientific Research Applications
2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzyl alcohol: A precursor in the synthesis of the target compound.
2-Amino-1-propanol: Another precursor used in the synthesis.
4-Methoxybenzyl alcohol: A related compound with similar structural features.
Uniqueness
2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol is unique due to the presence of both a bromine atom and a methoxy group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C11H16BrNO2/c1-8(7-14)13-6-9-3-4-11(15-2)10(12)5-9/h3-5,8,13-14H,6-7H2,1-2H3 |
InChI Key |
PMGVZRRGPLGQKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



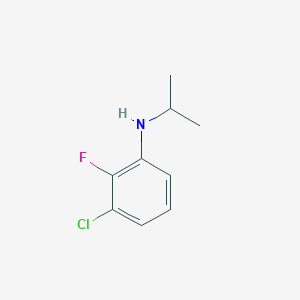

![2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13277359.png)
amine](/img/structure/B13277366.png)
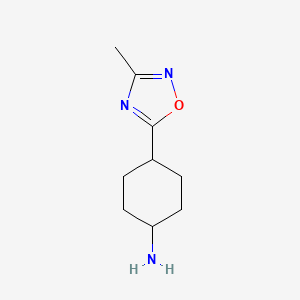
![2-Methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13277373.png)

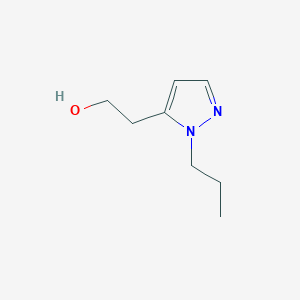
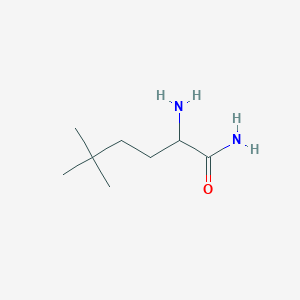
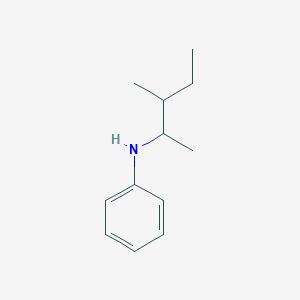

![6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B13277400.png)
